REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH2:5])=[O:4].C(Cl)(=O)[C:7](Cl)=[O:8].[C:12]([OH:16])([CH3:15])([CH3:14])[CH3:13].ClCCCl.C(=O)([O-])O.[Na+]>ClCCCl>[Cl:1][CH2:2][C:3]([NH:5][C:7](=[O:8])[O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:4] |f:2.3,4.5|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
tert-butyl alcohol 1,2-dichloroethane
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O.ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hr
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 1,2-dichloroethane
|
Type
|
WASH
|
Details
|
After washing with saturated aqueous sodium hydrogencarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from cyclohexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.6 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |